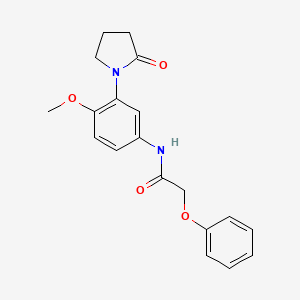

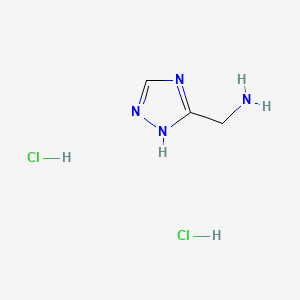

![molecular formula C17H24N2O2S B2410350 2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330191-15-6](/img/structure/B2410350.png)

2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene carboxamides are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group. They have been studied for their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene carboxamides often involves the cyclization of precursor compounds. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another synthetic strategy proposed the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .

Molecular Structure Analysis

Thiophene carboxamides have a thiophene ring and a carboxamide group. The molecular and electronic properties of these compounds have been studied using density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .

Chemical Reactions Analysis

Thiophene carboxamides can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For thiophene-3-carboxamide, the molecular weight is 127.17 g/mol, and it has a topological polar surface area of 71.3 Ų .

Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

Researchers have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings highlight the compound's utility in creating diverse heterocyclic structures with potential pharmacological activities (Mohareb et al., 2004).

Pharmacological Enhancements

The compound has been evaluated as an allosteric enhancer of the adenosine A1 receptor, with some derivatives outperforming established benchmarks. This suggests its potential in developing novel therapeutics targeting the A1 receptor, which is implicated in various physiological processes (Nikolakopoulos et al., 2006).

Dye Synthesis and Application

Additionally, the compound's derivatives have been used to synthesize azo dyes, demonstrating good coloration and fastness properties on polyester, indicating its utility in the textiles industry (Sabnis & Rangnekar, 1989).

Antimicrobial Activity

Derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b) thiophine have been synthesized and evaluated for antimicrobial properties, further supporting the compound's potential in developing new antimicrobial agents (Singh, 2011).

Anticancer and Kinase Inhibition

Investigations into tetrahydrobenzo[b]thiophene derivatives have shown them to be biologically active, acting as anticancer agents and kinase inhibitors. This research underscores the compound's relevance in developing targeted cancer therapies and understanding kinase signaling pathways (Abdo et al., 2020).

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclohexanecarbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-10-7-8-13-12(9-10)14(15(18)20)17(22-13)19-16(21)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXQWYGJLCZZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

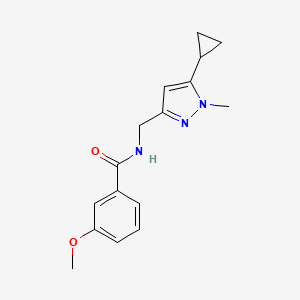

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

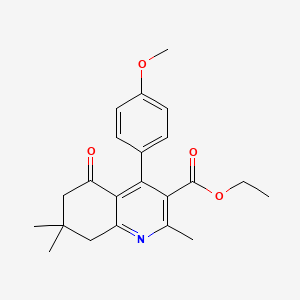

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

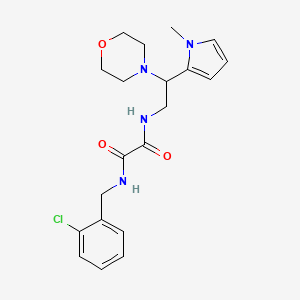

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)